Cas no 2194907-40-7 (N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide)

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide is a bipyridine-based acetamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a 3,3'-bipyridine core with a fluorophenoxyacetamide moiety, offering unique binding properties for targeting biological systems. The presence of the 4-fluorophenoxy group enhances lipophilicity and metabolic stability, while the bipyridine scaffold provides a rigid framework for molecular interactions. This compound may serve as an intermediate in the synthesis of bioactive molecules or as a ligand in coordination chemistry. Its well-defined structure and functional group diversity make it suitable for structure-activity relationship (SAR) studies and drug discovery efforts.
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide structure
2194907-40-7 structure
Product name:N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
CAS No:2194907-40-7
MF:C19H16FN3O2
Molecular Weight:337.347647666931
CID:5340701

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide 化学的及び物理的性質

名前と識別子

    • N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide
    • 2-(4-fluorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
    • N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
    • インチ: 1S/C19H16FN3O2/c20-17-3-5-18(6-4-17)25-13-19(24)23-10-14-8-16(12-22-9-14)15-2-1-7-21-11-15/h1-9,11-12H,10,13H2,(H,23,24)
    • InChIKey: IIDFGBSINQFHCS-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCC(NCC1C=NC=C(C2C=NC=CC=2)C=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 416
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 64.099

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6515-3805-10μmol
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6515-3805-30mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
30mg
$119.0 2023-09-08
Life Chemicals
F6515-3805-25mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
25mg
$109.0 2023-09-08
Life Chemicals
F6515-3805-2mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
2mg
$59.0 2023-09-08
Life Chemicals
F6515-3805-50mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
50mg
$160.0 2023-09-08
Life Chemicals
F6515-3805-2μmol
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6515-3805-4mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
4mg
$66.0 2023-09-08
Life Chemicals
F6515-3805-40mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
40mg
$140.0 2023-09-08
Life Chemicals
F6515-3805-1mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
1mg
$54.0 2023-09-08
Life Chemicals
F6515-3805-3mg
N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
2194907-40-7
3mg
$63.0 2023-09-08

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide 関連文献

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamideに関する追加情報

Professional Introduction to N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide (CAS No. 2194907-40-7)

N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide (CAS No. 2194907-40-7) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines a bipyridine moiety with a fluoro-substituted phenoxy group, making it a promising candidate for various applications in medicinal chemistry and material science.

The bipyridine core of the molecule, specifically the [3,3'-bipyridine] moiety, is well-known for its ability to form stable complexes with metal ions. This property has been extensively exploited in the development of coordination polymers, catalysts, and metal-organic frameworks (MOFs). In recent years, such complexes have shown immense potential in applications ranging from gas storage to drug delivery systems. The presence of the bipyridine group in N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide suggests that this compound may exhibit similar functionalities, making it a valuable asset in the design of novel materials and chemical processes.

The second key component of the molecule is the 4-fluorophenoxy group. Fluoro-substituted aromatic compounds are widely recognized for their enhanced metabolic stability and improved bioavailability. The fluorine atom can significantly influence the electronic properties of the molecule, leading to altered reactivity and binding affinity. This feature has been leveraged in the development of numerous pharmaceuticals, where fluorine substitution can enhance efficacy and reduce side effects. In the context of N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide, the 4-fluorophenoxy group may contribute to the compound's pharmacological activity by modulating its interactions with biological targets.

The amide functional group in the molecule also plays a crucial role in determining its chemical behavior. Amides are known for their versatility in medicinal chemistry, often serving as key pharmacophores in drugs due to their ability to form hydrogen bonds and interact with biological receptors. The specific arrangement of atoms in N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide, particularly the amide linkage connecting the bipyridine and fluoro-phenoxy groups, may confer unique properties that make it suitable for targeted drug delivery or as a precursor in synthetic chemistry.

In recent years, there has been growing interest in developing novel compounds that can be used as tools for biological research or as leads for drug discovery. The combination of a bipyridine moiety and a fluoro-substituted phenoxy group in N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide positions it as a versatile building block for such applications. For instance, researchers have explored similar bipyridine-based compounds in the development of photodynamic therapy agents and imaging probes. The electron-deficient nature of the fluoro-phenoxy group could enhance the compound's ability to absorb light at specific wavelengths, making it useful for fluorescence-based assays or as a photosensitizer.

The synthesis of N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a bipyridine precursor to introduce the methyl group at the desired position. Subsequent steps involve introducing the 4-fluorophenoxy group through nucleophilic substitution or other coupling reactions. The choice of reagents and reaction conditions is critical to achieving the desired product without side reactions or byproducts.

The compound's potential applications extend beyond pharmaceuticals into materials science. Bipyridine-based compounds have been used to create luminescent materials and sensors due to their ability to form stable metal complexes that exhibit unique optical properties. The presence of both bipyridine and fluoro-phenoxy groups in N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide suggests that it could be used to develop novel materials with tailored properties for applications such as organic electronics or energy storage.

Evaluation of N-({[3,3'-bipyridine]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide's efficacy often involves both computational modeling and experimental testing. Computational methods can predict how the molecule interacts with biological targets at an atomic level, providing insights into its potential pharmacological activity. Experimental studies typically involve testing the compound's interactions with enzymes or receptors using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography. These studies help validate computational predictions and provide a more comprehensive understanding of the compound's behavior.

The safety profile of any new compound is also an essential consideration before it can be commercialized or used in clinical trials. While N-({[}methyl)-{[(bold>{[{[{[{[{[{[{[{[{[{[{[{[[bold>{}}]]]]]]]]]]]]]]]]]]]]]})}]}]}]})}]})}]})}]})}]})}]})}]})}]}}fluoro{}}ph{}}en{}}oxy{}}acet{}}amide{}} must undergo rigorous testing to ensure that it does not pose any significant risks to human health or the environment. This includes toxicity studies using cell cultures or animal models, as well as assessments of its environmental impact.

In conclusion, N-{[({[{[{[{[{[{[{[{[{[{ [{ [{ [{ [{ [{ [{ [{ [{ [{ [{ [{ [ bold > { } } } } } } } } } } } } } ] ] ] ] ] ] ] ] ] ] ] ] ] ] }] }] }] }] }] }] }] }] }] }] }] }] }] }] }] }] }}(CAS No.
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